N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide
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Overview
Description
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide is a complex organic compound featuring a unique tricyclic structure with sulfur and nitrogen atoms
Mechanism of Action
Benzothiazoles and Benzoxazoles
These are classes of heterocyclic compounds that contain a benzene ring fused to a thiazole or oxazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .
Quorum Sensing Inhibitors
Some benzothiazole derivatives have been found to inhibit quorum sensing, a form of bacterial cell-cell communication . By disrupting this communication, these compounds can prevent biofilm formation and reduce the production of toxins, making them potential agents for antimicrobial treatments .
Synthesis
Benzothiazoles and benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using various catalysts . The synthesis of these compounds is an active area of research in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the tricyclic core, followed by the introduction of the methylsulfanyl and nitrobenzamide groups. Key reagents and conditions include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using precursors such as 5-acetyl-4-aminopyrimidines.
Introduction of Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions, where a methylsulfanyl group is introduced using reagents like methylthiol.
Attachment of Nitrobenzamide Group: The final step involves coupling the tricyclic core with a nitrobenzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using nucleophiles like amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its tricyclic core and sulfur-containing groups can be utilized in the design of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar tricyclic structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to the above, but with different substitution patterns.
Thiosemicarbazones: These compounds contain sulfur and nitrogen atoms and are known for their biological activities.
Uniqueness
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide is unique due to its specific combination of a tricyclic core, methylsulfanyl group, and nitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S3/c1-24-16-18-11-6-5-10-12(13(11)26-16)25-15(17-10)19-14(21)8-3-2-4-9(7-8)20(22)23/h2-7H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMLOAFFZUGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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